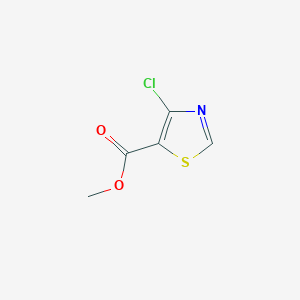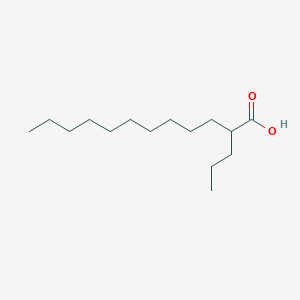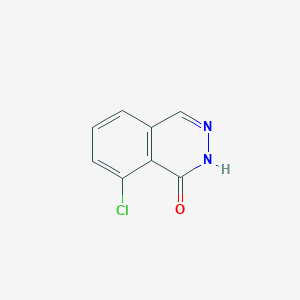
Methyl 4-chlorothiazole-5-carboxylate
Vue d'ensemble
Description
“Methyl 4-chlorothiazole-5-carboxylate” is a heterocyclic compound . It has a molecular formula of C5H4ClNO2S .
Molecular Structure Analysis
The molecular structure of “Methyl 4-chlorothiazole-5-carboxylate” is represented by the InChI code: 1S/C5H5ClNO2S/c1-9-5(8)3-4(6)10-2-7-3/h2,10H,1H3 . The molecular weight of the compound is 177.61 g/mol .Physical And Chemical Properties Analysis
“Methyl 4-chlorothiazole-5-carboxylate” is a solid compound . It has a molecular weight of 177.61 g/mol . The compound’s InChI key is DJXZLBXJQSFCNX-UHFFFAOYSA-N .Applications De Recherche Scientifique
Corrosion Inhibition
The inhibitive and adsorption behavior of thiazole-4-carboxylates, closely related to methyl 4-chlorothiazole-5-carboxylate, has been explored for corrosion protection of mild steel in acidic environments. These compounds form a protective film on the steel surface, effectively preventing corrosion. Electrochemical studies, surface analysis, and theoretical simulations have confirmed their high inhibition efficiency, with specific derivatives showing up to 92% inhibition rates under optimal conditions El aoufir et al., 2020.
Antimicrobial and Antiviral Properties
Novel thiazole derivatives synthesized through the N, S-dialkylation of dihydropyrimidinones (DHPMs) using 2-chlorothiazole as the alkylation agent have shown moderate to weak fungicidal and insecticidal activities. This highlights the potential of methyl 4-chlorothiazole-5-carboxylate derivatives in developing new antimicrobial agents Zhu & Shi, 2008.
Antiviral Research
Third-generation analogues of methyl 4-(dibromomethyl)-2-(4-chlorophenyl)thiazole-5-carboxylate have been synthesized and evaluated against the yellow fever virus, showing improved metabolic stability, therapeutic indices, and antiviral potencies. These findings suggest the significance of chlorothiazole derivatives in the design of antiviral compounds Mayhoub et al., 2011.
Synthetic and Medicinal Chemistry Applications
The synthesis of hydroxy-substituted 2-aminobenzo[d]thiazole-6-carboxylic acid derivatives as new building blocks has been described, showcasing the versatility of benzo[d]thiazole derivatives in drug discovery. These compounds can be substituted at various positions, offering extensive possibilities for chemical space exploration around the molecule Durcik et al., 2020.
Synthesis of Novel Compounds
A new method for synthesizing 4-tosyl-5-chlorothiazole-2-thiol derivatives demonstrates the utility of methyl 4-chlorothiazole-5-carboxylate in generating thiazole derivatives with quantitative yields. This method has been applied to produce compounds with potential applications in various chemical and pharmaceutical fields Kornienko et al., 2014.
Safety and Hazards
Orientations Futures
While specific future directions for “Methyl 4-chlorothiazole-5-carboxylate” are not mentioned in the available literature, similar compounds have been studied for their potential applications in the treatment of neurodegenerative diseases . This suggests that “Methyl 4-chlorothiazole-5-carboxylate” could also be explored in this context.
Propriétés
IUPAC Name |
methyl 4-chloro-1,3-thiazole-5-carboxylate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H4ClNO2S/c1-9-5(8)3-4(6)7-2-10-3/h2H,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CFFMCXJJYDGJCF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C(N=CS1)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H4ClNO2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
177.61 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 4-chlorothiazole-5-carboxylate | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![(3aR,5R,6S,6aR)-2,2-dimethyl-5-{[(2S)-2-(pyridin-2-yl)pyrrolidin-1-yl]methyl}-tetrahydro-2H-furo[2,3-d][1,3]dioxol-6-ol](/img/structure/B3071830.png)
![(3aR,5R,6S,6aR)-2,2-dimethyl-5-{[(2S)-2-phenylpyrrolidin-1-yl]methyl}-tetrahydro-2H-furo[2,3-d][1,3]dioxol-6-ol](/img/structure/B3071838.png)
![1,3-Dimethyl 2-{[(pyridin-2-yl)amino]methylidene}propanedioate](/img/structure/B3071845.png)
![1,3-Dimethyl 2-{[(pyridin-3-yl)amino]methylidene}propanedioate](/img/structure/B3071846.png)



![4-Nitrobenzo[D]oxazole-2-thiol](/img/structure/B3071878.png)
![methyl 2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole-8-carboxylate](/img/structure/B3071882.png)

![4-[5-(Pyridin-2-yl)-1H-1,2,4-triazol-3-yl]aniline](/img/structure/B3071898.png)


